molecular formula C7H7Br B042689 Benzyl bromide CAS No. 100-39-0

Benzyl bromide

Cat. No.: B042689
CAS No.: 100-39-0
M. Wt: 171.03 g/mol
InChI Key: AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Description

Benzyl bromide, also known as bromomethylbenzene, is an organic compound with the chemical formula C₆H₅CH₂Br. It consists of a benzene ring substituted with a bromomethyl group. This compound is a colorless liquid with a sharp and pungent odor, known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes and mucous membranes .

Mechanism of Action

Target of Action

Benzyl bromide is an organic compound primarily used in organic synthesis as a reagent for introducing benzyl groups . It is often used as a protecting agent for hydroxy groups of alcohols via O-benzylation reaction . The primary targets of this compound are therefore the hydroxy groups in alcohols and carboxylic acids .

Mode of Action

this compound interacts with its targets through a process known as benzylation. This involves the substitution of a hydrogen atom in the hydroxy group with a benzyl group . The reaction is facilitated by the presence of a catalyst, typically sodium iodide, which generates a more reactive benzyl iodide in situ . This process enhances the reactivity of this compound, allowing it to effectively interact with its targets .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of alcohols and carboxylic acids. Through benzylation, this compound modifies these compounds, altering their chemical structure and properties . The downstream effects of this modification can vary widely depending on the specific compound being benzylated and the context in which it is used.

Result of Action

The primary result of this compound’s action is the introduction of benzyl groups into other compounds, effectively transforming their chemical structure and properties . This can have a wide range of effects at the molecular and cellular level, depending on the specific compound being benzylated and the context in which it is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out. For instance, this compound is known to be a strong lachrymator and is intensely irritating to skin and mucous membranes . Therefore, it should be handled with care, and used only under a chemical fume hood .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene. This process typically involves the use of bromine (Br₂) and a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction proceeds via a free radical mechanism, where the bromine radicals attack the benzylic hydrogen atoms of toluene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method is preferred due to its high yield and selectivity. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions (Sₙ2 mechanism) with nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN), and sodium hydroxide (NaOH).

    Oxidation: this compound can be oxidized to benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form toluene.

Major Products: The major products formed from these reactions include benzyl azide, benzyl alcohol, benzaldehyde, and toluene .

Scientific Research Applications

Benzyl bromide is widely used in scientific research and industrial applications due to its versatility:

Comparison with Similar Compounds

Benzyl bromide is often compared with other benzyl halides, such as benzyl chloride, benzyl fluoride, and benzyl iodide:

This compound’s unique combination of reactivity and stability makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

bromomethylbenzene
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InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CBr
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID8024658
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Molecular Weight

171.03 g/mol
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Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C
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Flash Point

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c.
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Solubility

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction
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Density

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133
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Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).
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Color/Form

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid

CAS No.

100-39-0
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Melting Point

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C
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Synthesis routes and methods I

Procedure details

4.65 g (10 mM) of compound 1a were treated, while stirring, with 40 ml of 2 N HBr in glacial acetic acid for 45 min. at 20° in the absence of moisture. The amino acid derivative dissolved with CO2 evolution. The reaction solution was added dropwise with vigorous stirring to 250 ml of absolute ether which resulted in the precipitation of 2HBr.H-Arg-pNA. The ethereal phase was sucked off, whereupon the solid phase was washed 4 times with portions of 100 ml of abs. ether in order to substantially remove benzyl bromide which had formed as a by-product as well as excess HBr and AcOH. The residue was dissolved in 50 ml of MeOH, the pH was adjusted to 4.5 by the addition of Et3N, and the solution was concentrated to dryness in vacuo at 30°. The resulting product was dissolved in 75 ml of MeOH and passed through a column of "Sephadex" LH-20 (cross-linked dextran gel) equilibrated with MeOH. From a fraction of the eluate there were obtained 4.18 g (91.6% of the theory) of amorphous compound 1b which was homogeneous in the SS as shown by TLC. Elementary analysis and calculation from the empirical formula C12H20N6O3Br2 gave the following values: C=31.15% (31.60%), H=4.35% (4.42%), N=18.84% (18.43%) and Br=34.81% (35.03%).
[Compound]
Name
compound 1a
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-hydroxybenzamide (0.608 g, 3.54 mmol) in acetonitrile (50 ml) was added dried K2CO3 (1.71 g, 12.40 mmol) followed by benzyl bromide (0.63 ml, 5.32 mmol) and the resulting reaction mixture was refluxed at 80° C. for 16 h. After the completion of the reaction (TLC monitoring), water was added followed by extraction with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The residue was washed repeatedly with hexane to get rid of the excess of benzyl bromide resulting the desired product (0.75 g, 81%).
Quantity
0.608 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Dissolved in a 25% hydrogen bromide solution of acetic acid was 0.2 g of the 2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde obtained in Referential Example 20. The resulting mixture was stirred at room temperature for 1 hour. Hydrogen bromide, acetic acid and resulting benzyl bromide were distilled off under reduced pressure. After neutralizing the residue with a saturated aqueous solution of sodium carbonate, the mixture was extracted with chloroform and the chloroform layer was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure to obtain 0.13 g of light yellowish crystals (yield: 95%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(bbb) In an analogous manner to that described in Example 44(e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46(b)] with 2-(4-chloro-butoxy)-tetrahydro-2H-pyran there was obtained a mixture of tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 10(g) gave a mixture of (3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate. Cleavage of the THP group with hydrogen chloride in methanol analogously to Example 53(c) yielded tert-butyl (3RS,4RS)-4-[4-(4-hydroxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine1-carboxylate, alkylation of which with benzyl bromide analogously to Example 1(g) gave tert-butyl (3RS,4RS)-4-[4-(4-benzyloxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 613 (M+NH4)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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